molecular formula C24H38O4 B8034692 Diethylhexyl isophthalate

Diethylhexyl isophthalate

Cat. No.: B8034692
M. Wt: 390.6 g/mol
InChI Key: HJRBRVSWKNUUCW-UHFFFAOYSA-N
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Description

Diethylhexyl isophthalate is an organic compound belonging to the class of phthalates, which are widely used as plasticizers. These compounds are essential in making plastics more flexible and durable. This compound is a colorless, oily liquid that is insoluble in water but soluble in organic solvents. It is commonly used in various industrial applications, including the production of flexible polyvinyl chloride (PVC) products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylhexyl isophthalate is synthesized through the esterification of isophthalic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of isophthalic acid with 2-ethylhexanol. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically heated to around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Diethylhexyl isophthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isophthalic acid and 2-ethylhexanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts, heat.

Major Products Formed:

    Hydrolysis: Isophthalic acid and 2-ethylhexanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Diethylhexyl isophthalate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a plasticizer in the synthesis of flexible polymers.
  • Employed as a solvent in various chemical reactions.

Biology:

  • Studied for its effects on biological systems, particularly its potential as an endocrine disruptor.

Medicine:

  • Investigated for its potential impact on human health, including its role as an environmental pollutant and its effects on reproductive health.

Industry:

  • Widely used in the production of flexible PVC products, such as cables, flooring, and medical devices.
  • Utilized in the manufacture of adhesives, coatings, and sealants.

Mechanism of Action

Diethylhexyl isophthalate exerts its effects primarily through its role as a plasticizer. By incorporating into the polymer matrix, it increases the flexibility and durability of the material. On a molecular level, it interacts with the polymer chains, reducing intermolecular forces and increasing the free volume within the polymer structure. This results in enhanced flexibility and reduced brittleness of the final product.

In biological systems, this compound can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. It can bind to hormone receptors, altering the normal signaling pathways and potentially leading to adverse health effects.

Comparison with Similar Compounds

    Diethylhexyl phthalate: Widely used plasticizer with similar properties but different ester structure.

    Diisooctyl phthalate: Another common plasticizer with a branched ester structure.

Uniqueness:

  • Diethylhexyl isophthalate has a unique ester structure that provides specific advantages in terms of flexibility and durability of the final product.
  • It is often preferred in applications where a high degree of flexibility and low volatility are required.

Properties

IUPAC Name

dioctan-3-yl benzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-5-9-11-16-21(7-3)27-23(25)19-14-13-15-20(18-19)24(26)28-22(8-4)17-12-10-6-2/h13-15,18,21-22H,5-12,16-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRBRVSWKNUUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)OC(=O)C1=CC(=CC=C1)C(=O)OC(CC)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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